molecular formula C17H21N3O4S2 B11672640 N-(4-Ethoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Ethoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11672640
M. Wt: 395.5 g/mol
InChI Key: TZTVOFNGTFJBNP-QGOAFFKASA-N
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Description

N-(4-Ethoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the hydrazone intermediate: This step involves the reaction of an aldehyde or ketone with hydrazine or its derivatives under acidic or basic conditions.

    Sulfonamide formation: The intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the final sulfonamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, disrupting cellular processes, or interfering with metabolic pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

N-(4-Ethoxyphenyl)-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide is unique due to its specific structural features, such as the presence of the ethoxyphenyl and thiophene groups. These structural elements may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C17H21N3O4S2/c1-4-24-15-9-7-14(8-10-15)20(26(3,22)23)12-17(21)19-18-13(2)16-6-5-11-25-16/h5-11H,4,12H2,1-3H3,(H,19,21)/b18-13+

InChI Key

TZTVOFNGTFJBNP-QGOAFFKASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=CS2)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=C(C)C2=CC=CS2)S(=O)(=O)C

Origin of Product

United States

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